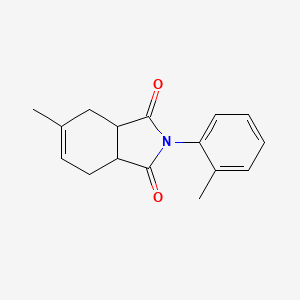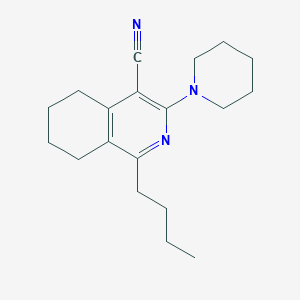![molecular formula C25H23ClN2O2 B15032471 2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B15032471.png)
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 3,4-dimethylphenol.
Formation of Intermediate: 4-chloroaniline reacts with phosgene to form 4-chlorophenyl isocyanate.
Cyclization: The intermediate is then reacted with 2-aminobenzylamine to form the quinazolinone core.
Substitution: The final step involves the reaction of the quinazolinone core with 3-(3,4-dimethylphenoxy)propyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethylphenoxy groups.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidation can lead to the formation of quinazolinone N-oxides.
Reduction: Reduction can yield dihydroquinazolinone derivatives.
Substitution: Substitution reactions can produce various substituted quinazolinone derivatives.
科学的研究の応用
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: It is investigated for its anti-inflammatory and analgesic properties.
Biology: The compound is used in studies related to cell signaling pathways and receptor interactions.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a role in cell signaling and cancer cell proliferation.
Receptor Binding: It binds to certain receptors, modulating their activity and leading to anti-inflammatory and analgesic effects.
Pathways: The compound affects pathways involved in cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-quinazolin-4-one: Lacks the dihydro component, potentially altering its biological activity.
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-2-one: Variation in the position of the substituents can lead to different pharmacological properties.
Uniqueness
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit specific enzymes and modulate receptor activity makes it a valuable compound for medicinal chemistry research.
特性
分子式 |
C25H23ClN2O2 |
|---|---|
分子量 |
418.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]quinazolin-4-one |
InChI |
InChI=1S/C25H23ClN2O2/c1-17-8-13-21(16-18(17)2)30-15-5-14-28-24(19-9-11-20(26)12-10-19)27-23-7-4-3-6-22(23)25(28)29/h3-4,6-13,16H,5,14-15H2,1-2H3 |
InChIキー |
WUNWZPZVQXKXHT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B15032394.png)
![3-[(5Z)-5-{[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15032403.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15032411.png)
![2,2'-[(2E)-but-2-ene-1,4-diyldisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B15032418.png)
![3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15032422.png)
![2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032437.png)
![2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B15032444.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15032445.png)

![1-(2,4-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B15032455.png)
![(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15032456.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15032472.png)
methanolate](/img/structure/B15032476.png)
